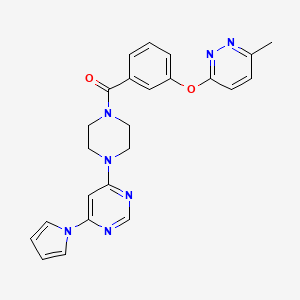
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone is a useful research compound. Its molecular formula is C24H23N7O2 and its molecular weight is 441.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its multifaceted biological activity. This article delves into the biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O3, with a molecular weight of approximately 426.5 g/mol. The structure comprises several key moieties:
- Pyrimidine ring : Known for its role in nucleic acid structure and function.
- Piperazine moiety : Commonly found in many pharmacologically active compounds, enhancing solubility and bioavailability.
- Pyrrole and pyridazine derivatives : Contributing to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of specific functional groups allows for diverse interactions, which can modulate biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine rings demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential as an anticancer agent. Kinase inhibitors are a primary focus in cancer therapy due to their role in regulating cell proliferation and survival. The piperazine and pyrimidine components may enhance selectivity towards specific kinases associated with tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Modifications to the piperazine ring or the introduction of different substituents on the phenyl moiety can significantly alter potency and selectivity against target enzymes. For example, studies have indicated that introducing halogenated groups can enhance binding affinity to certain kinases .
| Modification | Effect on Activity |
|---|---|
| Halogenation | Increased binding affinity |
| Alkyl substitution | Enhanced solubility |
| Pyridine derivatives | Improved selectivity |
Case Studies
- Antimycobacterial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results showed promising IC50 values in the low micromolar range, indicating potential as a new therapeutic agent against tuberculosis .
- Kinase Inhibition : In vitro assays demonstrated that modifications to the piperazine moiety resulted in enhanced inhibitory effects on specific kinases involved in cancer progression, suggesting a pathway for further development as an anticancer drug .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Attachment of Piperazine : The pyrimidine derivative is reacted with piperazine under controlled conditions.
- Final Product Formation : Subsequent reactions with phenolic derivatives yield the final product.
These synthetic routes are optimized for yield and purity, often employing automated methods for industrial-scale production .
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-18-7-8-23(28-27-18)33-20-6-4-5-19(15-20)24(32)31-13-11-30(12-14-31)22-16-21(25-17-26-22)29-9-2-3-10-29/h2-10,15-17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOOOVTTVMUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














